molecular formula C14H15N5O6S2 B1670277 Desacetylcefotaxime CAS No. 66340-28-1

Desacetylcefotaxime

Numéro de catalogue B1670277
Numéro CAS: 66340-28-1
Poids moléculaire: 413.4 g/mol
Clé InChI: FHYWAOQGXIZAAF-GHXIOONMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desacetylcefotaxime is the only major metabolite from a third-generation cephalosporin that attains and maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration of its parent drug, cefotaxime . Therapeutic concentrations of desacetylcefotaxime are produced in neonates, infants, children, and adults .


Synthesis Analysis

Desacetylcefotaxime is produced from the central compartment of cefotaxime . A sensitive, rapid, and accurate ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) bioanalytical method was developed and validated to measure cefotaxime and desacetylcefotaxime in plasma .


Chemical Reactions Analysis

Cefotaxime and desacetylcefotaxime concentrations from plasma samples were used to develop a population pharmacokinetic model . The pharmacokinetics of cefotaxime and desacetylcefotaxime were best described using a one-compartmental model with first-order elimination .

Applications De Recherche Scientifique

Pediatric Pharmacokinetics

Desacetylcefotaxime has been studied for its pharmacokinetics in critically ill pediatric patients. The research aims to understand how the drug is processed in the bodies of young patients who are critically ill. It’s been found that the metabolite has a prolonged elimination half-life, which means it stays in the body longer than the parent drug, cefotaxime. This property allows for potentially longer dosing intervals, which can be particularly beneficial in pediatric care where frequent dosing can be challenging .

Microsampling Techniques

In the same vein, desacetylcefotaxime has been used to evaluate the efficacy of capillary microsampling techniques. This method facilitates data-rich blood sampling, which is less invasive and can be crucial for pediatric patients. The ability to use smaller blood samples without compromising the pharmacokinetic study’s quality is a significant advancement in pediatric care .

Treatment of Spontaneous Bacterial Peritonitis (SBP)

Desacetylcefotaxime plays a role in treating SBP, particularly in cirrhotic patients. Research has shown that the metabolite maintains high concentrations in ascitic fluid, contributing to the bactericidal activity necessary for treating this condition. This has led to suggestions that lower doses or shorter treatment durations could be effective, which can reduce the risk of side effects and improve patient compliance .

Antimicrobial Activity

The metabolite is known to have antimicrobial activity, albeit less than cefotaxime. However, its stability against β-lactamases and its ability to maintain effective plasma and tissue concentrations make it a valuable asset in the fight against bacterial infections. This is particularly relevant in the context of increasing antibiotic resistance .

Pharmacodynamic Synergy

Desacetylcefotaxime has been observed to produce an additive or synergistic antimicrobial effect when used in conjunction with cefotaxime. This synergy can enhance the therapeutic profile of cefotaxime, allowing for more flexible dosing regimens without compromising efficacy. This is especially important for treating severe infections where maintaining therapeutic drug levels is critical .

Development of Analytical Methods

The metabolite has been the focus of developing sensitive, rapid, and accurate bioanalytical methods using ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). These methods are crucial for measuring drug concentrations in plasma and can be used in both clinical and research settings to monitor drug levels and ensure proper dosing .

Mécanisme D'action

Target of Action

Desacetylcefotaxime, a major metabolite of the third-generation cephalosporin cefotaxime, primarily targets penicillin-binding proteins (PBPs) in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Desacetylcefotaxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Biochemical Pathways

The metabolic pathway of desacetylcefotaxime follows the route: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone → M metabolites . The rate-limiting step in this pathway is the formation of desacetylcefotaxime lactone . All of these reactions take place in the liver .

Pharmacokinetics

Desacetylcefotaxime is partially hepatically metabolized from cefotaxime . It is excreted in the urine, with approximately 60% of the dose recovered as unchanged drug and metabolites . The elimination half-life of desacetylcefotaxime is approximately 1.3 to 1.9 hours, which can be prolonged with renal impairment . The clearance and volume of distribution for cefotaxime were 12.8 L/h and 39.4 L, respectively . The clearance for desacetylcefotaxime was 10.5 L/h .

Result of Action

Desacetylcefotaxime maintains effective antimicrobial plasma and tissue concentrations following the therapeutic administration of its parent drug, cefotaxime . It persists in plasma at concentrations which exceed the minimum concentration inhibiting 50% of organisms (MIC 50) for many common pediatric pathogens for 6 to 8 hours following a cefotaxime dose . This property, coupled with excellent stability against many types of β-lactamases, produces an additive and/or synergistic antimicrobial effect when cefotaxime is used to treat infections caused by many common pathogens .

Action Environment

The action of desacetylcefotaxime can be influenced by environmental factors such as the physiological state of the patient. For instance, due to normal developmental changes in renal function, the plasma clearance of the drug is reduced in neonates and young infants . In addition, the presence of liver diseases can influence the metabolism of cefotaxime and desacetylcefotaxime . Furthermore, the efficacy of desacetylcefotaxime can be affected by the presence of certain bacterial resistance mechanisms, such as the production of extended-spectrum beta-lactamases (ESBLs) and carbapenemases .

Safety and Hazards

Desacetylcefotaxime should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Dosing recommendations support the use of extended or continuous infusion to achieve cefotaxime exposure suitable for bacterial killing in critically ill pediatric patients, including those with severe or deep-seated infection . An external validation of capillary microsampling demonstrated skin-prick sampling can facilitate data-rich pharmacokinetic studies .

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYWAOQGXIZAAF-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315709
Record name Desacetylcefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylcefotaxime

CAS RN

66340-28-1
Record name Desacetylcefotaxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66340-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetylcefotaxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLCEFOTAXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E65O1Y1P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desacetylcefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetylcefotaxime
Reactant of Route 2
Desacetylcefotaxime
Reactant of Route 3
Reactant of Route 3
Desacetylcefotaxime
Reactant of Route 4
Desacetylcefotaxime
Reactant of Route 5
Desacetylcefotaxime
Reactant of Route 6
Reactant of Route 6
Desacetylcefotaxime

Q & A

Q1: What is the mechanism of action of dCTX?

A1: Like other cephalosporins, dCTX exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, disrupting the transpeptidation process essential for peptidoglycan cross-linking. [] This weakens the bacterial cell wall, leading to cell lysis and death.

Q2: Does dCTX contribute to the overall antibacterial effect of cefotaxime?

A2: Yes, despite its lower intrinsic activity, dCTX contributes significantly to the overall efficacy of cefotaxime therapy. Research suggests that dCTX acts synergistically with cefotaxime against a wide range of bacteria, including Enterobacteriaceae and Streptococcus faecalis. [, ] This synergistic interaction enhances bacterial killing and broadens the spectrum of activity. []

Q3: Are there instances where dCTX exhibits greater activity than cefotaxime?

A3: Interestingly, dCTX displays greater potency than cefotaxime against certain bacterial species. For instance, it demonstrates 1-2 log2 dilutions greater activity against Pseudomonas acidovorans and Pseudomonas cepacia. []

Q4: How is dCTX metabolized and eliminated?

A4: dCTX is primarily eliminated through renal excretion. [] Studies indicate that greater than 80% of the administered dose of cefotaxime (which is metabolized to dCTX) is recovered in the urine. []

Q5: Does renal impairment affect the pharmacokinetics of dCTX?

A5: Yes, renal insufficiency significantly impacts the elimination half-life of dCTX. In patients with severe renal impairment, the half-life of dCTX is markedly prolonged compared to patients with normal renal function. [, ]

Q6: What is the impact of hemodialysis on dCTX levels?

A6: Hemodialysis effectively reduces the half-life of both cefotaxime and dCTX, necessitating dose adjustments in patients undergoing this treatment modality. []

Q7: Does the route of cefotaxime administration influence dCTX levels?

A7: Both intravenous and intramuscular administration of cefotaxime result in measurable serum concentrations of dCTX. [] Studies have demonstrated good absorption of cefotaxime following intramuscular injection, leading to the formation of dCTX. []

Q8: Does dCTX penetrate well into body tissues and fluids?

A8: Research indicates that dCTX demonstrates good penetration into various body compartments, including brain abscesses [], human myometrium [], and bronchial secretions. [, ] This penetration is crucial for achieving therapeutic concentrations at the site of infection.

Q9: Which bacterial species are particularly susceptible to dCTX?

A9: dCTX demonstrates notable activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae. [, ] It also exhibits activity against Streptococcus faecalis. []

Q10: Are there bacteria that exhibit resistance to dCTX?

A10: While dCTX possesses a broad spectrum of activity, certain bacteria demonstrate resistance. This includes some strains of Morganella morganii, Pseudomonas aeruginosa, Serratia marcescens, Providencia spp., and Bacteroides fragilis. [, ] Notably, Bacteroides thetaiotaomicron often displays elevated MICs to dCTX, requiring high concentrations for synergistic killing with cefotaxime. []

Q11: Does dCTX offer any advantages over cefotaxime against beta-lactamase-producing bacteria?

A11: Yes, dCTX demonstrates greater stability against certain beta-lactamases compared to cefotaxime. This enhanced stability is particularly notable against enzymes produced by Bacteroides fragilis, Proteus vulgaris, and the k-1 enzyme of Enterobacter-Klebsiella. [, ] This characteristic contributes to the overall efficacy of cefotaxime therapy against beta-lactamase-producing organisms.

Q12: Can bacteria develop resistance to dCTX?

A12: Although not extensively documented, bacterial resistance mechanisms against dCTX likely exist. Given its structural similarity to cefotaxime, cross-resistance to other cephalosporins is also possible. Continuous surveillance and monitoring of bacterial susceptibility patterns are crucial to guide appropriate antibiotic use and minimize the emergence and spread of resistance.

Q13: What are the clinical implications of the synergistic interaction between cefotaxime and dCTX?

A13: The synergy between cefotaxime and dCTX significantly enhances the overall antibacterial effect, potentially leading to improved clinical outcomes in treating infections caused by susceptible organisms. This synergistic interaction allows for less frequent dosing of cefotaxime while maintaining therapeutic efficacy. []

Q14: What are the potential advantages of using cefotaxime over other antibiotics in specific clinical scenarios, considering its metabolism to dCTX?

A14: Cefotaxime, due to its favorable pharmacokinetic properties and its metabolism to the active metabolite dCTX, might be advantageous in treating infections where both agents exhibit synergistic activity or where dCTX demonstrates good penetration and individual potency. This consideration becomes particularly relevant in cases involving difficult-to-treat infections caused by susceptible organisms.

Q15: Are there specific patient populations where the use of cefotaxime, considering its metabolism to dCTX, requires special considerations?

A15: Yes, careful consideration is necessary when administering cefotaxime to patients with impaired renal function due to the altered pharmacokinetics of both cefotaxime and dCTX in this population. [] Dosage adjustments and close monitoring of renal function are crucial to prevent potential drug accumulation and toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.